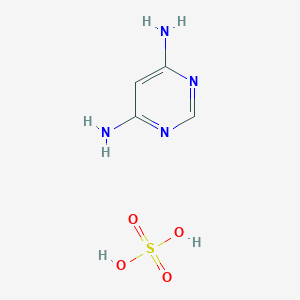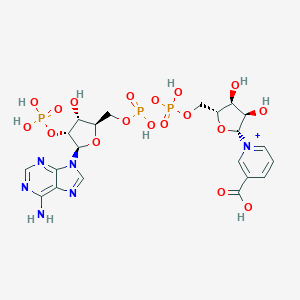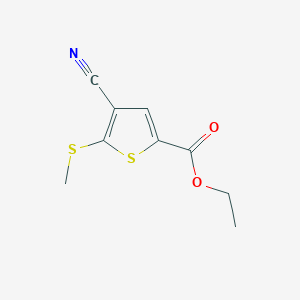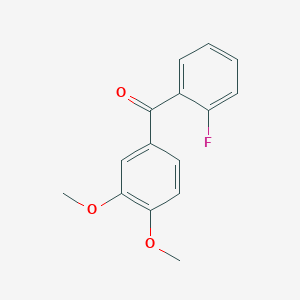
(3,4-Dimethoxyphenyl)(2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethoxyphenyl)(2-fluorophenyl)methanone is a chemical compound that belongs to the family of phenyl ketones. It is commonly referred to as DFM or 3,4-Dimethoxy-2'-fluorophenylacetophenone. The compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and chemistry.
Mechanism Of Action
The exact mechanism of action of DFM is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific receptors in the body, such as the cannabinoid receptors. DFM has been shown to bind to CB1 and CB2 receptors, leading to the activation of downstream signaling pathways that regulate various physiological processes.
Biochemical And Physiological Effects
DFM has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have potent antioxidant activity, which helps to protect cells from oxidative damage. The compound also exhibits anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DFM in laboratory experiments is its high potency and selectivity for specific receptors. This makes it an ideal compound for studying the pharmacological effects of specific receptor activation. However, one of the limitations of using DFM is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on DFM. One area of interest is the development of novel analogs of DFM that exhibit improved pharmacological properties. Another potential direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of DFM and its potential applications in various fields of research.
Synthesis Methods
The synthesis of DFM involves the reaction of 3,4-Dimethoxybenzaldehyde and 2-Fluoroacetophenone in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds via a Claisen-Schmidt condensation mechanism, resulting in the formation of DFM as a white crystalline solid.
Scientific Research Applications
DFM has been extensively studied for its potential use in medicinal chemistry. The compound exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
properties
CAS RN |
116412-86-3 |
|---|---|
Product Name |
(3,4-Dimethoxyphenyl)(2-fluorophenyl)methanone |
Molecular Formula |
C15H13FO3 |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C15H13FO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3 |
InChI Key |
WZOTZLPGWVKPGU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2F)OC |
synonyms |
(2,3-DIMETHOXYPHENYL)(2-FLUOROPHENYL)METHANONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



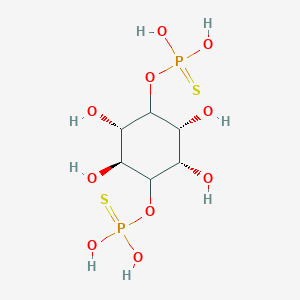
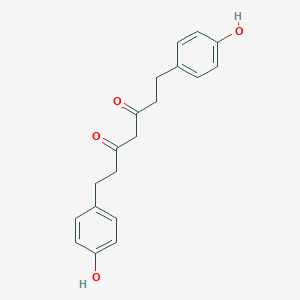
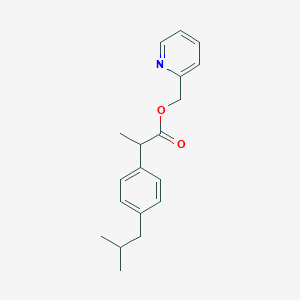
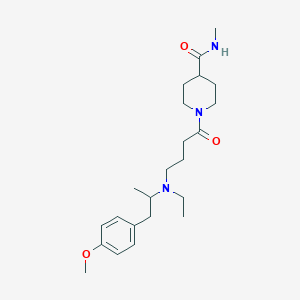
![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)
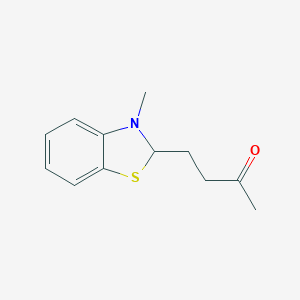
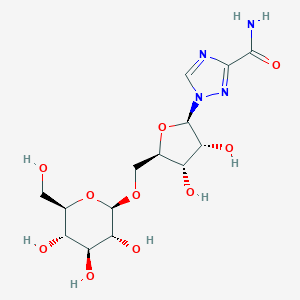
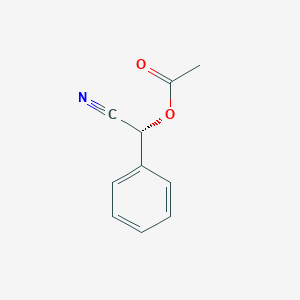
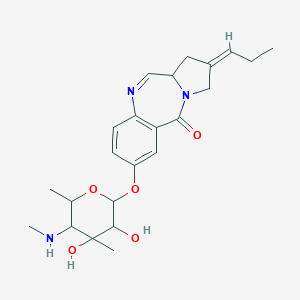
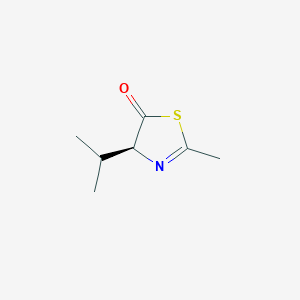
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
